Butanoic acid, 3-mercapto-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Capping Agent for Quantum Dots

Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties. Researchers use different surface modifiers, called capping agents, to control the growth, stability, and emission of these QDs. 3-MBA has been explored as a potential capping agent for Cadmium Telluride (CdTe) Quantum Dots [].

A study compared the effectiveness of various mercapto acids, including 3-MBA, for CdTe QDs. The research found that 3-MBA resulted in QDs with excellent optical properties, including a high quantum yield (efficiency of light emission) of 71% []. This suggests 3-MBA could be a valuable tool in developing high-performance QDs for various applications, such as optoelectronic devices and bioimaging.

Hardener in Thiol-Epoxy Click Reactions

Thiol-epoxy click reactions are a type of chemical reaction used to create strong and versatile polymers. These reactions involve the combination of thiol (sulfhydryl group) and epoxy functional groups. 3-MBA can be used as a precursor for the development of multifunctional hardeners for thiol-epoxy click reactions [].

Research has shown that 3-MBA can be used to synthesize multifunctional secondary thiol (sec-thiol) compounds. These sec-thiol compounds can then act as hardeners in thiol-epoxy click reactions. The study also found that the functionality of the sec-thiol hardeners (number of reactive groups) can influence the properties of the cured polymer []. This research suggests that 3-MBA could be a valuable building block for designing new and improved thiol-epoxy based polymers.

Butanoic acid, 3-mercapto-, also known as 3-mercaptopropionic acid, is a thiol compound characterized by the presence of a carboxylic acid group and a thiol group (-SH) on the third carbon of a four-carbon butanoic acid chain. Its molecular formula is and it has a molar mass of approximately 120.17 g/mol. This compound is notable for its strong odor reminiscent of garlic, which is typical of many thiols.

- Esterification: It can react with alcohols to form esters, which are often used in flavoring and fragrance applications.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

- Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions with alkyl halides.

- Reduction: The carboxylic acid group may be reduced to an alcohol under specific conditions.

These reactions are significant in organic synthesis and industrial applications.

Butanoic acid, 3-mercapto- exhibits various biological activities:

- Antioxidant Properties: The thiol group can scavenge free radicals, providing protective effects against oxidative stress.

- Antimicrobial Activity: It has been shown to possess antimicrobial properties, making it useful in food preservation and pharmaceuticals.

- Potential Therapeutic Uses: Research indicates potential applications in treating conditions related to oxidative damage, inflammation, and possibly cancer due to its ability to modulate redox states in biological systems.

Several methods exist for synthesizing butanoic acid, 3-mercapto-:

- From Propionitrile: One method involves the reaction of propionitrile with sodium hydrosulfide followed by hydrolysis to yield 3-mercaptopropionic acid. This method allows for high yields and is relatively straightforward .

- Via Thiodipropionic Acid: Another synthesis route involves thiodipropionic acid as a precursor, which undergoes hydrolysis and reduction processes .

- Direct Synthesis from Butanoic Acid: Butanoic acid can also be converted into its mercapto derivative through the introduction of hydrogen sulfide under acidic conditions.

Butanoic acid, 3-mercapto- has various applications across different fields:

- Food Industry: Used as a flavoring agent due to its distinct odor and taste.

- Pharmaceuticals: Employed in drug formulations for its antioxidant properties.

- Cosmetics: Incorporated into formulations for skin care products due to its potential benefits in skin repair.

- Polymer Industry: Utilized in the production of thiol-functionalized polymers which have applications in coatings and adhesives.

Studies on the interactions of butanoic acid, 3-mercapto- with other compounds reveal significant insights:

- Metal Complexation: It can form complexes with transition metals, which may enhance catalytic properties or stability of metal-based drugs.

- Protein Binding: Investigations have shown that the compound can interact with proteins through disulfide bond formation or by acting as a reducing agent.

These interactions are crucial for understanding its biological mechanisms and potential therapeutic roles.

Butanoic acid, 3-mercapto- shares structural similarities with several other compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Propionic Acid | Carboxylic Acid | Lacks thiol functionality; simpler structure |

| Mercaptoacetic Acid | Thiol Compound | Contains a two-carbon chain; used in biochemical research |

| Thiodipropionic Acid | Dithiol Compound | Contains two thiol groups; used in polymer chemistry |

| Cysteine | Amino Acid | Contains both amine and carboxylic groups; essential amino acid |

Butanoic acid, 3-mercapto-'s uniqueness lies in its combination of both carboxylic and thiol functionalities on a four-carbon chain, which imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Molecular Architecture

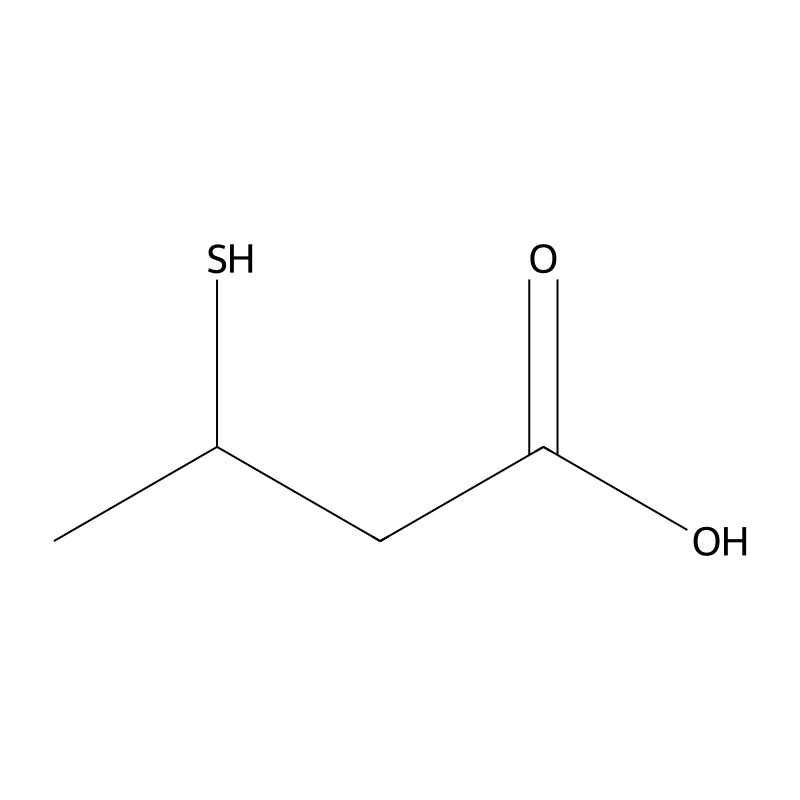

3-Mercaptobutanoic acid (CAS 26473-49-4) features a four-carbon backbone with strategic functional group placement:

- Thiol group: Positioned at the β-carbon (C3), enabling strong metal surface coordination via S-metal bonds.

- Carboxylic acid: Terminal group (C4) providing aqueous solubility and secondary stabilization through hydrogen bonding.

The molecular structure, represented as CH₃-CH(SH)-CH₂-COOH, creates a balance between hydrophobic (methyl and thiol) and hydrophilic (carboxylic acid) domains. This amphiphilic nature facilitates self-assembly on nanostructured surfaces while maintaining colloidal stability in polar solvents.

Key Physical Parameters

| Property | Value |

|---|---|

| Molecular weight | 120.17 g/mol |

| Boiling point | 322.7°C |

| Water solubility | >100 mg/mL |

| pKa (thiol) | ~10.2 |

The extended carbon chain compared to shorter analogs like mercaptopropionic acid (MPA) reduces lattice strain during nanoparticle growth, while the β-thiol placement prevents steric hindrance during surface binding.

Discovery and Early Synthetic Methods

3-Mercaptobutanoic acid (CAS 26473-49-4), a colorless to light yellow liquid with a molecular formula of $$ \text{C}4\text{H}8\text{O}_2\text{S} $$, was first synthesized through nucleophilic addition reactions involving α,β-unsaturated carboxylic acids and thiol precursors. Early routes relied on the direct reaction of crotonic acid with hydrogen sulfide or thiourea, often producing volatile byproducts and requiring rigorous purification [5]. These methods were limited by low yields (typically below 50%) and challenges in controlling regioselectivity due to competing side reactions.

A breakthrough emerged in 2022 with the development of a two-step Michael addition pathway using an isothiouronium salt intermediate [1] [2]. This approach involved:

- Protonating thiourea with hydrochloric acid to form a reactive isothiouronium salt.

- Reacting the salt with crotonic acid under reflux conditions, followed by alkaline hydrolysis and acidification to yield 3-MBA with a 68.1% isolated yield [1].

The structural confirmation of 3-MBA was achieved via nuclear magnetic resonance (NMR) spectroscopy, with distinct $$ ^1\text{H} $$ NMR signals at δ 1.41 (CH$$ _3 $$) and δ 3.38 (CHSH) and a $$ ^{13}\text{C} $$ NMR resonance at 30.8 ppm for the tertiary carbon bonded to the thiol group [2] [3].

Table 1: Key Physicochemical Properties of 3-Mercaptobutanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}4\text{H}8\text{O}_2\text{S} $$ |

| Molar Mass | 120.17 g/mol |

| Density | 1.1371 g/cm³ |

| Boiling Point | 194.19°C (estimate) |

| Refractive Index | 1.4782 |

| pKa | 4.30 ± 0.10 |

Data sourced from experimental characterizations [5] [3].

Significance in Organic Synthesis and Materials Science

Role in Thiol–Epoxy Click Chemistry

3-MBA’s secondary thiol group exhibits lower nucleophilicity compared to primary thiols, making it ideal for formulating epoxy resins with extended pot life. When functionalized into multifunctional thiol hardeners like trimethylolpropane-tris(3-mercaptobutylate) (TMPMB), 3-MBA enables precise control over curing kinetics. Differential scanning calorimetry (DSC) studies revealed that TMPMB-epoxy systems cured with a base catalyst exhibit a glass transition temperature ($$ T_g $$) of 85°C and a curing exotherm peak at 120°C [1] [3]. The steric hindrance of the secondary thiol delays premature crosslinking, allowing storage stability exceeding six months at room temperature [2].

Applications in Nanotechnology

In materials science, 3-MBA serves as a capping agent for cadmium telluride (CdTe) quantum dots (QDs). Its balanced chain length and methyl side chain enhance colloidal stability and photoluminescence quantum yield (QY). For example, CdTe QDs capped with 3-MBA demonstrated a QY of 82% at an emission peak of 686 nm, with narrow full-width-at-half-maximum (FWHM) values of 66 nm [4]. These properties are critical for bio-imaging applications, where near-infrared (NIR) emission (650–800 nm) minimizes tissue autofluorescence and improves imaging depth [4].

Michael Addition via Isothiouronium Salt Intermediate

The most widely reported and efficient synthetic pathway for 3-mercaptobutanoic acid involves a Michael addition reaction using an isothiouronium salt intermediate [1] [4] [5]. This method represents a significant advancement in thiol synthesis, offering a less odorous alternative to traditional approaches.

Reaction Mechanism

The synthesis proceeds through a two-step process. In the first step, thiourea is protonated with hydrochloric acid to form a reactive isothiouronium salt [1] [5]. This protonation step is crucial for maximizing the reactivity of thiourea in the subsequent Michael addition reaction [1] [4]. The protonated thiourea then undergoes nucleophilic attack on crotonic acid as the Michael acceptor, forming an isothiouronium salt intermediate [1] [5].

The second step involves deprotection under basic conditions using sodium hydroxide, which releases the desired thiol functionality to yield 3-mercaptobutanoic acid [1] [4]. This deprotection step is carried out under reflux conditions to ensure complete conversion of the intermediate salt.

Experimental Conditions

The optimized procedure begins with thiourea (152.24 g, 2.0 mol) and water (152 mL) in a three-necked flask equipped with mechanical stirring, cooling condenser, and thermocouple [1] [4]. Hydrochloric acid (4.0 mol, 36% aqueous solution) is added dropwise at 25°C, followed by refluxing for 6 hours [1] [4]. The reaction progress is monitored using thin-layer chromatography with ninhydrin spray reagent to confirm thiourea consumption [1] [5].

Crotonic acid (86.09 g, 1.0 mol) is then added to the reaction mixture, and refluxing continues for an additional 5 hours [1] [4]. After cooling, sodium hydroxide (8.0 mol, 50% aqueous solution) is introduced dropwise, and the mixture is refluxed for 5 hours [1] [4]. The reaction mixture is subsequently cooled to 25°C and acidified with sulfuric acid (40% aqueous solution) to pH 1 [1] [4].

Purification and Characterization

The product is extracted with methylene chloride, and the combined organic phase is washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure [1] [4]. Purification by short-path distillation yields 3-mercaptobutanoic acid as a colorless oil in 68.1% yield [1] [4].

The product exhibits characteristic spectroscopic properties: ¹H NMR (CDCl₃, 400 MHz): δ 1.41 (d, 3H, CH₃), 1.89 (d, 1H, CHSH), 2.68 (m, 2H, CH₂CO), 3.38 (m, 1H, CHSH) [1] [4]. ¹³C NMR (CDCl₃, 100 MHz): δ 24.4, 30.8, 45.9, 177.8 [1] [4]. The infrared spectrum shows characteristic absorption bands at 2540 cm⁻¹ (S-H stretch) and 1720 cm⁻¹ (C=O stretch) [1] [4].

Thioacetic Acid Addition Pathway

An alternative synthetic approach involves the direct addition of thioacetic acid to crotonic acid, followed by hydrolysis to yield 3-mercaptobutanoic acid [6] [7]. This method offers a simpler experimental procedure compared to the isothiouronium salt route.

Reaction Procedure

The synthesis begins with the addition of thioacetic acid (6 mL) to crotonic acid (20 g) [6] [7]. The reaction mixture is stirred for 24 hours at 25°C, followed by heating at 50°C for 6 hours [6] [7]. This step results in the formation of 3-acetylmercaptobutanoic acid as an intermediate.

The intermediate undergoes alkaline hydrolysis using concentrated ammonia (105 mL) and deionized water (105 mL) for 30 minutes at room temperature [6] [7]. The solution is then acidified to pH 3 with sulfuric acid and extracted with diethyl ether [6] [7]. The organic phase is collected, and the product is purified by distillation to yield 16.12 g of 3-mercaptobutanoic acid (57.5% yield) [6] [7].

Advantages and Limitations

This method offers the advantage of a straightforward two-step procedure with readily available starting materials [6] [7]. However, the overall yield is lower compared to the isothiouronium salt method, and the reaction requires careful temperature control to avoid side reactions [6] [7].

γ-Butyrolactone Ring Opening Approach

A third synthetic pathway involves the nucleophilic ring opening of γ-butyrolactone with thiourea under acidic conditions [6] [7] [8]. This method provides an alternative starting material for accessing 3-mercaptobutanoic acid.

Experimental Protocol

The procedure utilizes γ-butyrolactone (17.2 g, 0.2 mol), thiourea (15.2 g, 0.2 mol), and hydrobromic acid (40 g, 0.24 mol, 48% in water) [6] [7]. The mixture is refluxed with mechanical stirring for 12 hours [6] [7]. The reaction product is then adjusted to strongly alkaline conditions using sodium hydroxide solution (25 g in 90 mL water) [6] [7].

The intermediate isothiourea derivative is hydrolyzed by refluxing for 2 hours, then cooled to room temperature and acidified with sulfuric acid to pH 2 [6] [7]. The product is extracted with diethyl ether, and the solvent is evaporated. Further purification by distillation yields 15.0 g of 3-mercaptobutanoic acid (62% yield) [6] [7].

Comparative Analysis of Synthetic Routes

Yield and Efficiency Comparison

| Synthesis Method | Overall Yield | Reaction Type | Purification | Scale | Comments |

|---|---|---|---|---|---|

| Michael Addition via Isothiouronium Salt | 68.1% | Two-step process | Short-path distillation | Laboratory scale (1.0 mol crotonic acid) | Less odorous pathway, good reproducibility |

| Thioacetic Acid Addition | 57.5% | Two-step process | Distillation after extraction | Laboratory scale (20 g crotonic acid) | Simple procedure, moderate yield |

| γ-Butyrolactone Ring Opening | 62% | Two-step process | Distillation | Laboratory scale (0.2 mol γ-butyrolactone) | Alternative starting material |

Reaction Conditions Analysis

| Method | Step | Reagents | Temperature | Time | Monitoring |

|---|---|---|---|---|---|

| Michael Addition (Isothiouronium) | Thiourea protonation | Thiourea (152.24 g, 2.0 mol), HCl (4.0 mol, 36% aq) | 25°C | 6 hours | TLC with ninhydrin spray |

| Michael Addition (Isothiouronium) | Michael addition | Crotonic acid (86.09 g, 1.0 mol) | Reflux | 5 hours | TLC for thiourea consumption |

| Michael Addition (Isothiouronium) | Deprotection | NaOH (8.0 mol, 50% aq) | Reflux | 5 hours | pH monitoring |

| Thioacetic Acid Addition | Michael addition | Crotonic acid (20 g), Thioacetic acid (6 mL) | 25°C then 50°C | 24h + 6h | Visual inspection |

| Thioacetic Acid Addition | Hydrolysis | Conc. NH₃ (105 mL), H₂O (105 mL) | 25°C | 30 minutes | pH adjustment to 3 |

Spectroscopic Characterization

| Method | ¹H NMR | ¹³C NMR | IR (cm⁻¹) | MS-ESI | Physical State |

|---|---|---|---|---|---|

| Michael Addition (Isothiouronium) | δ 1.41 (d, 3H, CH₃), 1.89 (d, 1H, CHSH), 2.68 (m, 2H, CH₂CO), 3.38 (m, 1H, CHSH) | δ 24.4, 30.8, 45.9, 177.8 | 2540 (S-H), 1720 (C=O) | m/z 143 [M + Na]⁺ (Calcd m/z 120.02) | Colorless oil |

| Thioacetic Acid Addition | δ 1.42 (d, 3H), 1.88 (d, 1H), 2.67 (m, 2H), 3.37 (m, 1H), 10.48 (b, 1H) | δ 24.77, 30.84, 45.55, 177.56 | Not specified | Not specified | Colorless oil after distillation |

Advanced Synthetic Applications

Multifunctional Secondary Thiol Synthesis

The synthesized 3-mercaptobutanoic acid serves as a crucial building block for preparing multifunctional secondary thiol compounds [1] [4]. These compounds are synthesized through direct esterification with multifunctional alcohols such as 1,4-butanediol, trimethylolpropane, and pentaerythritol [1] [4].

The esterification reaction employs para-toluenesulfonic acid (p-TSA) as a catalyst in toluene under reflux conditions with a Dean-Stark trap for water removal [1] [4]. The reaction typically proceeds for 3 hours, yielding high-purity multifunctional secondary thiol hardeners with yields ranging from 94.9% to 95.5% [1] [4].

Reaction Monitoring and Quality Control

The esterification reactions are monitored using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) [1] [4]. The purity of the desired products varies with the functionality of the starting alcohol, with bifunctional products achieving higher purity (93.7%) compared to trifunctional (87.5%) and tetrafunctional (85.2%) analogs [1] [4].

Mechanistic Considerations

Isothiouronium Salt Formation

The formation of the isothiouronium salt intermediate represents a key mechanistic step in the most efficient synthetic route [1] [5]. The protonation of thiourea enhances its nucleophilicity, facilitating the Michael addition to the α,β-unsaturated carboxylic acid [1] [5]. This mechanism is consistent with established principles of thiol synthesis using thiourea derivatives [5] [9].

Stereochemical Considerations

The synthesis of 3-mercaptobutanoic acid creates a stereocenter at the 3-position, resulting in the formation of both R and S enantiomers [1] [4]. The reported synthetic methods typically yield racemic mixtures, though enantioselective variants have been developed using chiral auxiliaries [10] [11].